molecular formula C14H9ClN2 B14357612 4-(3-Chlorophenyl)cinnoline CAS No. 90141-98-3

4-(3-Chlorophenyl)cinnoline

Cat. No.: B14357612
CAS No.: 90141-98-3
M. Wt: 240.69 g/mol
InChI Key: DSGXBQQPNGUFOX-UHFFFAOYSA-N
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Description

Significance of Cinnoline (B1195905) and its Derivatives in Chemical Biology and Medicinal Chemistry

The cinnoline nucleus, also known as 1,2-benzodiazine, is an isostere of quinoline (B57606) and isoquinoline, and its derivatives have demonstrated a broad spectrum of pharmacological activities. mdpi.compnrjournal.com These activities include antibacterial, antifungal, antitumor, anti-inflammatory, and antimalarial properties. mdpi.compnrjournal.com The structural rigidity and the presence of two adjacent nitrogen atoms in the cinnoline ring system allow for diverse chemical modifications, enabling the fine-tuning of their biological profiles. pnrjournal.com

Cinnoline derivatives have been investigated for their potential as anticancer agents, with some compounds showing efficacy against various cancer cell lines. researchgate.net Furthermore, certain cinnoline-based compounds have been explored as agrochemicals. mdpi.com The versatility of the cinnoline scaffold has made it a recurring motif in drug discovery programs, continually inspiring the synthesis of new analogues with tailored therapeutic properties.

Historical Context of Cinnoline Synthesis and Derivatization

The synthesis of the cinnoline ring system has a rich history, with several named reactions developed for its construction. One of the earliest methods is the Richter cinnoline synthesis. More contemporary and efficient methods have since been developed.

Key synthetic strategies often involve intramolecular cyclization reactions. For instance, the cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones using polyphosphoric acid has been employed to synthesize 3-(piperazin-1-yl)cinnolines. mdpi.com Another approach involves the intramolecular cyclization of substituted phenyl hydrazono cyano acetamide (B32628) with anhydrous aluminum chloride to yield 4-aminocinnoline-3-carboxamides. researchgate.netnih.gov The Japp-Klingemann reaction is also a crucial method for preparing hydrazonoyl chlorides, which serve as precursors for various cinnoline derivatives. mdpi.com

These synthetic methodologies have enabled the creation of a diverse library of cinnoline derivatives, allowing researchers to explore the structure-activity relationships and identify compounds with potent biological activities.

Current Research Landscape of 4-(3-Chlorophenyl)cinnoline and Related Cinnoline Analogues

Direct and extensive research focused solely on This compound is limited in publicly available literature. However, the study of its analogues, particularly those bearing a chlorophenyl substituent, provides valuable insights into the current research interests in this chemical space.

Research into related compounds suggests an ongoing interest in the development of cinnoline-based molecules with potential therapeutic applications. For example, studies have been conducted on N-(3-chlorophenyl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amine, which was identified as a promising antifungal agent. niscpr.res.in This highlights the potential of incorporating a 3-chlorophenyl moiety into the broader cinnoline scaffold to achieve specific biological activities.

Furthermore, the synthesis of compounds like 7-chloro-4-aminocinnoline-3-carboxamide from precursors such as 3-chlorophenyl hydrazono (cyno) acetamide demonstrates the chemical feasibility and interest in cinnolines with chloro-substitutions at various positions. researchgate.netglobalresearchonline.net The synthesis of a range of 4-arylamino pyrimido[5,4-c]cinnolines and their evaluation for antibacterial activity further underscores the exploration of 4-substituted cinnolines as potential anti-infective agents. nih.gov

While specific data on the synthesis, characterization, and biological evaluation of This compound is not extensively documented in peer-reviewed research, the active investigation of structurally similar compounds indicates that this class of molecules remains a pertinent area of research in medicinal chemistry. The chlorophenyl group is a common substituent in drug design, often introduced to modulate lipophilicity and electronic properties, suggesting that This compound could be a target for future synthetic and biological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90141-98-3

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

4-(3-chlorophenyl)cinnoline

InChI

InChI=1S/C14H9ClN2/c15-11-5-3-4-10(8-11)13-9-16-17-14-7-2-1-6-12(13)14/h1-9H

InChI Key

DSGXBQQPNGUFOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 4 3 Chlorophenyl Cinnoline and Substituted Cinnolines

Classical Approaches to the Cinnoline (B1195905) Nucleus

The foundational methods for constructing the cinnoline ring system have been established for over a century and continue to be relevant. These classical approaches typically involve intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives.

Richter Synthesis and Diazotization-Cyclization Strategies

The Richter synthesis, first reported in 1883, is a seminal method for the formation of the cinnoline ring. bohrium.com It traditionally involves the diazotization of an o-alkynyl-substituted aniline (B41778), which then undergoes an intramolecular cyclization. The conventional Richter cyclization often leads to a mixture of 4-halocinnolines and 4-cinnolinones due to competing nucleophilic attack by the halide ion and water on the intermediate diazonium salt. encyclopedia.pub

Recent modifications to the Richter synthesis have aimed to improve its chemoselectivity. One such approach utilizes triazenes as masked diazonium ions. These can be unmasked under anhydrous conditions, allowing for a more controlled cyclization with a specific nucleophile. encyclopedia.pub For instance, the cyclization of 2-ethynyl-4-aryltriazenes can lead to the formation of 4-bromo-6-arylcinnolines. mdpi.comacs.org These 4-halocinnoline intermediates are valuable precursors for further functionalization, such as the introduction of an aryl group at the C4 position via cross-coupling reactions to potentially yield compounds like 4-(3-Chlorophenyl)cinnoline.

The diazotization of o-vinylanilines, known as the Widman-Stoermer reaction, is another classical and widely used method for preparing 3-substituted or 3,4-disubstituted cinnolines. bohrium.comnih.gov The reaction proceeds through the formation of a diazonium salt from the o-vinylaniline, followed by an intramolecular cyclization involving the vinyl group. This method is particularly effective when the β-carbon of the vinyl substituent bears an alkyl or aryl group, leading to high yields of the corresponding cinnoline. nih.gov

The Borsche–Herbert cyclization is another important classical method that provides access to 4-hydroxycinnolines. growingscience.comchim.it This reaction involves the diazotization of o-aminoacetophenones, followed by cyclization of the resulting diazonium salt. The versatility of this method allows for the synthesis of a wide range of cinnoline derivatives with various substituents on the aromatic ring, often in high yields. growingscience.com

A proposed synthesis of this compound via a classical approach could involve the preparation of a suitable precursor, such as 2-(1-(3-chlorophenyl)vinyl)aniline, which could then undergo a diazotization-cyclization reaction.

Classical Synthesis Data
Reaction Description
Richter SynthesisDiazotization of o-alkynylanilines followed by cyclization. bohrium.com
Widman-Stoermer SynthesisDiazotization of o-vinylanilines followed by cyclization. bohrium.comnih.gov
Borsche-Herbert SynthesisDiazotization of o-aminoacetophenones followed by cyclization to 4-hydroxycinnolines. growingscience.comchim.it

Cyclization Reactions of Arylhydrazones and Arylhydrazines

The use of arylhydrazones and arylhydrazines as precursors is a versatile and widely employed strategy for the synthesis of the cinnoline scaffold. researchgate.net This approach allows for the introduction of a variety of substituents at different positions of the cinnoline ring.

One of the most well-known reactions in this category is the Fischer indole (B1671886) synthesis, which, under certain conditions, can lead to the formation of cinnoline derivatives through rearrangement. snnu.edu.cn Typically, the reaction of an arylhydrazine with a ketone or aldehyde forms an arylhydrazone, which upon treatment with an acid catalyst, can cyclize. While primarily used for indole synthesis, the formation of cinnolines has been observed as a competing reaction pathway. researchgate.net

More direct methods involve the intramolecular cyclization of specifically designed arylhydrazones. For example, arylhydrazones derived from α-halocarbonyl compounds can undergo intramolecular Friedel-Crafts alkylation to form dihydrocinnolines. dmaiti.com Furthermore, the cyclization of arylhydrazones of nitroformaldehyde and its derivatives has also been reported to yield substituted cinnolines. A study by Metwally et al. described the cyclization of arylhydrazones to give cinnoline carboxylates. acs.org

A plausible route to a precursor for this compound could involve the condensation of a substituted phenylhydrazine (B124118) with a carbonyl compound containing the 3-chlorophenyl moiety, followed by an intramolecular cyclization. For instance, the cyclization of ethyl 2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate has been utilized in the synthesis of substituted cinnolin-4(1H)-ones. bohrium.comijper.org

Arylhydrazone/Arylhydrazine Cyclization Data
Precursor Type Reaction Description
Arylhydrazones of α-halocarbonylsIntramolecular Friedel-Crafts alkylation to form dihydrocinnolines. dmaiti.com
Arylhydrazones of nitroformaldehydeCyclization to yield substituted cinnolines.
Substituted ArylhydrazonesCyclization to form cinnoline carboxylates and other derivatives. acs.orgijper.org

Modern Advanced Synthetic Strategies for Cinnoline Scaffold Construction

Modern organic synthesis has introduced a plethora of advanced methodologies for the construction of heterocyclic systems, including the cinnoline scaffold. These strategies often rely on the use of transition-metal catalysts to achieve high efficiency, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed Annulation Reactions (e.g., Rh, Pd, Cu)

Transition-metal-catalyzed annulation reactions have emerged as powerful tools for the synthesis of cinnolines. These reactions typically involve the formation of two new bonds in a single synthetic operation, leading to the rapid construction of the bicyclic ring system.

Rhodium (Rh)-catalyzed reactions have been successfully employed for the synthesis of cinnolines and their fused derivatives. For example, Rh(III)-catalyzed C-H activation of N-arylpyrazol-5-ones and subsequent annulation with α-diazo compounds provides a route to pyrazolo[1,2-a]cinnolines. dmaiti.com Rhodium(III) catalysis has also been utilized in the synthesis of cinnolinium salts from azobenzenes and alkynes, which can then be converted to cinnolines. nih.gov Furthermore, a redox-neutral annulation between azo and diazo compounds catalyzed by rhodium has been reported for the direct synthesis of cinnolines under mild conditions. researchgate.net

Palladium (Pd)-catalyzed reactions are also prominent in the synthesis of substituted cinnolines. A notable example is the palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes, which furnishes 3,4-disubstituted cinnolines in good yields. researchgate.net Palladium catalysis is also instrumental in the synthesis of pyrazolone-fused cinnolines through a [4+2] annulation of pyrazol-3-ones with substituted allenoates. nih.gov A plausible and highly efficient route to this compound would be a palladium-catalyzed Suzuki or Stille cross-coupling reaction between a 4-halocinnoline precursor and (3-chlorophenyl)boronic acid or the corresponding organostannane.

Copper (Cu)-catalyzed reactions offer an economical and efficient alternative for cinnoline synthesis. Copper-catalyzed aerobic dehydrogenative cyclization of N-methyl-N-phenylhydrazones has been developed to produce 3-arylcinnolines. rsc.org Additionally, a copper-catalyzed tandem C-N bond formation approach has been reported for the annulative synthesis of functionalized cinnolines from dihalides and a hydrazine (B178648) diester. rsc.org

| Transition-Metal-Catalyzed Annulation Data | | | :--- | :--- | :--- | | Catalyst | Reactants | Product Type | | Rh(III) | Azobenzenes and alkynes | Cinnolinium salts/Cinnolines nih.gov | | Pd(0)/Pd(II) | 2-Iodophenyltriazenes and internal alkynes | 3,4-Disubstituted cinnolines researchgate.net | | Cu(I)/Cu(II) | N-Methyl-N-phenylhydrazones | 3-Arylcinnolines rsc.org |

Direct C-H functionalization has revolutionized synthetic chemistry by providing a more atom- and step-economical approach to the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comrsc.org In the context of cinnoline synthesis, C-H functionalization strategies have been employed to construct the heterocyclic core.

Rhodium(III)-catalyzed C-H activation has been a particularly fruitful area of research. For instance, the C-H activation of N-aryl cyclic hydrazides and their subsequent annulation with partners like vinyl acetate (B1210297) can lead to the formation of cinnolines and cinnolin-4(1H)-ones. mdpi.com These reactions often proceed through the formation of a rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination.

Palladium-catalyzed C-H functionalization has also been extensively studied. snnu.edu.cn While direct C-H arylation to form the C4-aryl bond of a cinnoline is a challenging transformation, the development of new ligands and catalytic systems continues to expand the scope of these reactions. A Pd(II)-catalyzed C-H activation of 1-arylindazolones followed by an oxidative [4+2] annulation with allenoates has been shown to produce cinnoline-fused indazolones. lookchem.com

The construction of the cinnoline ring can also be achieved through sequential bond-forming reactions, often catalyzed by transition metals. This approach allows for the controlled and stepwise assembly of the heterocyclic framework.

A notable example is the synthesis of benzo[c]cinnolines through a sequential C-C and C-N bond formation via oxidative C-H functionalization. u-tokyo.ac.jp This strategy involves the palladium-catalyzed C-arylation of a 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide, followed by an oxidative N-arylation.

Copper-catalyzed sequential C-S and C-N bond formation has been utilized in the synthesis of phenothiazines, and similar strategies could be envisioned for nitrogen-containing heterocycles like cinnolines. nih.gov The development of automated iterative N-C and C-C bond formation techniques also holds promise for the modular synthesis of complex heterocyclic structures. chemrxiv.org A copper-catalyzed double C-N coupling approach has been successfully applied to the synthesis of dihydrocinnolines, which can be subsequently oxidized to the corresponding cinnolines. rsc.org

Multi-Component Reaction Protocols for Cinnoline Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like cinnolines by combining three or more reactants in a single step. These reactions are highly valued for their ability to rapidly generate structural diversity.

A notable transition-metal-free multi-component coupling cyclization has been developed for the synthesis of cinnoline derivatives. acs.org This reaction involves arynes, tosylhydrazine, and α-bromo ketones, proceeding through a formal [2 + 2 + 2] cycloaddition to form two C-N bonds and one C-C bond in a single operation. acs.org Another versatile MCR approach involves the reaction of arylglyoxals with 1,3-cyclohexanedione (B196179) or dimedone in the presence of hydrazine hydrate (B1144303), which provides a simple and regioselective route to substituted 7,8-dihydrocinnolin-5(6H)-ones. researchgate.netresearchgate.net

Microwave-assisted MCRs have also been employed for the synthesis of densely functionalized cinnolines. For instance, the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating provides a facile one-pot synthesis of these complex structures. researchgate.net The azo-Povarov reaction, a type of [4+2] cycloaddition, represents another MCR strategy. The Sc(OTf)₃-catalyzed reaction of N-carbonyl aryldiazenes with cyclopentadiene (B3395910) offers rapid access to a variety of cinnoline derivatives. acs.orgehu.es A catalyst-free, microwave-assisted version of the azo-Povarov reaction between N-carbonyl aryldiazenes and trans-cyclooctene (B1233481) has also been developed to produce ring-fused cinnoline derivatives. rsc.org

Intramolecular Redox Cyclization Routes

Intramolecular redox cyclization presents an alternative, often transition-metal-free, pathway to the cinnoline core. A novel method has been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.orgrsc.orgresearchgate.net This reaction proceeds through a key intramolecular redox step to form a 2-nitrosobenzaldehyde intermediate in situ. nih.govrsc.orgrsc.org This intermediate then undergoes condensation with benzylamine, followed by azo isomerization, cyclization, and aromatization to yield the final cinnoline product. nih.govrsc.orgresearchgate.net Mechanistic studies have highlighted the crucial role of the intermediate 2-nitrosobenzaldehyde and (E)-2-(2-benzylidenehydrazineyl) benzaldehyde (B42025) in this transformation. nih.govrsc.orgrsc.orgresearchgate.net

Specific Synthetic Routes to this compound and Analogues

The introduction of specific substituents, such as a halogenated phenyl group at the 4-position of the cinnoline ring, requires tailored synthetic strategies.

Strategies for Introducing Halogenated Phenyl Substituents onto the Cinnoline Core

The synthesis of cinnolines bearing halogenated phenyl groups often involves the use of appropriately substituted starting materials. For instance, the synthesis of pyrazolo[4,3-c]cinnoline derivatives starts from 3-chloro-4-fluoroaniline. chemijournal.com This is converted to ethyl-2-[2-(3-chloro-4-fluorophenyl)hydrazinylidene]-3-oxobutanoate, which is then cyclized to form a 7-chloro-6-fluorocinnolin-4(1H)-one intermediate. chemijournal.com This intermediate can be further modified to introduce other functionalities.

In the context of developing specific inhibitors, a series of 8-chloro-4-(4-(substituted-phenyl)piperazin-1-yl)cinnoline derivatives were synthesized. nih.gov This involved maintaining the 8-chlorocinnoline (B13656984) core and introducing various substituents, including a 3-chlorophenyl group, onto the piperazine (B1678402) moiety. nih.gov The synthesis of 7-chloro-4-(3-diethylaminopropylamino)cinnoline has also been reported, starting from the corresponding 4-hydroxycinnoline. acs.org

Studies on the nitration and sulphonation of chloro-4-hydroxycinnolines have shown that the position of the chloro-substituent (at positions 5, 6, 7, or 8) influences the regioselectivity of further substitution, although the directing effect of the 1,2-diaza group is generally dominant. rsc.org Halogenated substituents on the cinnoline ring are also synthetically useful as they provide handles for further chemical modifications. rsc.org

Regioselective Synthesis of 4-Substituted Cinnolines

Achieving regioselectivity in the synthesis of 4-substituted cinnolines is crucial for controlling the properties of the final compound. A one-pot, three-component reaction of arylglyoxals, a 1,3-dicarbonyl compound (like 1,3-cyclohexanedione or dimedone), and hydrazine hydrate offers a simple method for the regioselective synthesis of new substituted 7,8-dihydrocinnolin-5(6H)-ones. researchgate.netresearchgate.net

Palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes is another method for preparing 3,4-disubstituted cinnolines with good yields and compatibility with various functional groups. researchgate.netresearchgate.net Furthermore, a copper-catalyzed cascade cyclization has been reported for the regioselective synthesis of functionalized cinnolines. rsc.org

TMP (2,2,6,6-tetramethylpiperidyl)-magnesium and -zinc bases can be used for the regioselective metalation of the cinnoline scaffold, allowing for the introduction of substituents at specific positions. ijper.org

Gram-Scale Synthetic Procedures for Cinnoline Derivatives

The scalability of a synthetic route is a critical factor for its practical application. Several methods for cinnoline synthesis have been successfully demonstrated on a gram scale.

For example, the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine has been performed on a gram scale to produce the corresponding cinnoline derivative in good yield. nih.gov Similarly, a scandium triflate-mediated azo-Povarov reaction has been scaled up to produce a cinnoline derivative in 71% yield from 3.0 mmol of the starting aryldiazene carboxylate. acs.orgehu.es The resulting product could be further derivatized, demonstrating the synthetic utility of this gram-scale procedure. acs.orgehu.es

A microwave-assisted azo-Povarov reaction has also proven its practical value through a successful gram-scale synthesis. rsc.org Additionally, functionalized benzo[c]cinnoline (B3424390) derivatives have been produced on a gram scale from 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source under mild conditions. researchgate.net A multigram-scale synthesis of a versatile cinnoline-3-carbaldehyde (B1356709) building block from phenylhydrazine and glucose has also been reported, highlighting the potential for using biorenewable feedstocks. sorbonne-universite.fr

Reaction Mechanisms in Cinnoline Synthesis

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting outcomes.

In the intramolecular redox cyclization of 2-nitrobenzyl alcohol with benzylamine, a proposed mechanism involves the initial deprotonation of the alcohol, followed by an intramolecular redox reaction to form 2-nitrosobenzaldehyde in situ. rsc.org This aldehyde then condenses with benzylamine, and the resulting intermediate undergoes azo isomerization to a hydrazone, which then cyclizes and aromatizes to the cinnoline product. rsc.org

For the Sc(OTf)₃-catalyzed azo-Povarov reaction, a plausible mechanism involves the activation of the N-carbonyl aryldiazene by the scandium catalyst, followed by a [4+2] cycloaddition with cyclopentadiene. ehu.es

In the synthesis of benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls, the proposed mechanism starts with the reaction of an amino group with tert-butyl nitrite to form a diazonium compound. researchgate.net This can then undergo intramolecular cyclization pathways to yield the final product. Control experiments suggest that a radical species could be involved in the transformation. researchgate.net

Elucidation of Key Intermediates in Cinnoline Ring Formation (e.g., Arenediazonium Salts, Hydrazones)

The formation of the cinnoline ring system relies on several key reactive intermediates, with arenediazonium salts and hydrazones being among the most prominent.

Arenediazonium Salts: The classical Richter synthesis of cinnolines utilizes the cyclization of o-ethynyl-substituted arenediazonium salts. researchgate.netresearchgate.net This method involves the diazotization of an appropriate aniline, such as one containing an ethynyl (B1212043) group, to form the highly reactive diazonium salt. This intermediate then undergoes an intramolecular cyclization to form the cinnoline ring. researchgate.netresearchgate.net For instance, the synthesis of certain 4(1H)-cinnolones proceeds through the reaction of 2-aryl/alkylethynyl aniline with sodium nitrite and hydrochloric acid, which generates the diazonium salt in situ, followed by cyclization. researchgate.net

Hydrazones: Hydrazones are versatile intermediates in many cinnoline syntheses. researchgate.net They are typically formed by the condensation of a hydrazine derivative with a carbonyl compound. nih.govresearchgate.net Subsequent intramolecular cyclization of the hydrazone leads to the formation of the cinnoline ring. For example, substituted phenyl 4-amino cinnoline 3-carboxamides can be synthesized by the intramolecular cyclization of the corresponding hydrazone, which is formed by coupling a diazotized aniline with cyanoacetamide. nih.gov

In some modern approaches, hydrazones are generated and cyclized in a one-pot reaction. A notable example is a transition-metal-free intramolecular redox cyclization. This process can start from a 2-nitrobenzyl alcohol and a benzylamine, which first form a 2-nitrosobenzaldehyde intermediate. This intermediate then condenses with the benzylamine, and an azo-to-hydrazone isomerization occurs, followed by cyclization and aromatization to yield the cinnoline product. nih.govrsc.orgresearchgate.net

The choice of starting materials and reaction conditions dictates which intermediate is formed and its subsequent transformation into the final cinnoline derivative.

Mechanistic Pathways of Metal-Catalyzed Cinnoline Synthesis

Metal-catalyzed reactions have become powerful tools for the synthesis of cinnolines, offering high efficiency and regioselectivity. dntb.gov.ua Rhodium, copper, and palladium are commonly employed catalysts, each facilitating distinct mechanistic pathways.

Rhodium-Catalyzed Synthesis: Rhodium(III)-catalyzed C-H activation is a prominent strategy for cinnoline synthesis. mdpi.comresearchgate.net The general mechanism involves the chelation-assisted C-H activation of a substrate, such as an azobenzene (B91143) or a pyrazolidinone, to form a rhodacyclic intermediate. rsc.orgresearchgate.net This intermediate then reacts with a coupling partner, often a diazo compound, leading to migratory insertion and subsequent cyclization and aromatization to afford the cinnoline derivative. researchgate.netrsc.org For example, the reaction of azobenzenes with diazotized Meldrum's acid in the presence of a rhodium catalyst proceeds through such a pathway. researchgate.net In some cases, the reaction can proceed via a [4+2] annulation, where the intermediate undergoes further aromatization to yield the final product. mdpi.com

Copper-Catalyzed Synthesis: Copper catalysts are frequently used in aerobic dehydrogenative cyclization reactions. lookchem.com A common pathway involves the copper-catalyzed oxidation of a starting material, such as an N-methyl-N-phenylhydrazone, in the presence of oxygen. lookchem.com This is followed by a copper-assisted Friedel-Crafts-type cyclization to generate an intermediate, which then undergoes further transformations, including loss of a leaving group, to yield the aromatized cinnoline product. lookchem.com

Palladium-Catalyzed Synthesis: Palladium-catalyzed annulation reactions are also employed for the synthesis of disubstituted cinnolines. One such method involves the reaction of 2-iodophenyltriazenes with internal alkynes. This reaction is compatible with various functional groups and provides moderate to good yields of the desired products. researchgate.net

The following table summarizes some key metal-catalyzed reactions for cinnoline synthesis:

CatalystReaction TypeKey Mechanistic StepsStarting Materials ExampleRef
Rh(III)C-H Activation/AnnulationChelation-assisted C-H activation, migratory insertion, cyclization, aromatizationAzobenzenes and diazo compounds researchgate.netrsc.org
Cu(I)/Cu(II)Aerobic Dehydrogenative CyclizationOxidation, Friedel-Crafts-type cyclization, aromatizationN-methyl-N-phenylhydrazones lookchem.com
PdAnnulationAnnulation of triazenes with alkynes2-Iodophenyltriazenes and internal alkynes researchgate.net

Understanding Cyclization and Aromatization Processes

The final steps in many cinnoline syntheses involve cyclization and aromatization, which are crucial for the formation of the stable heterocyclic ring system.

Cyclization: The cyclization step involves the formation of a new ring by creating a bond between two atoms within the same molecule. In the context of cinnoline synthesis, this is often an intramolecular reaction. For instance, in the synthesis from hydrazone intermediates, the nitrogen atom of the hydrazone can attack an electrophilic carbon on the aromatic ring, leading to the formation of a dihydrocinnoline (B15445986) intermediate. nih.govrsc.orgresearchgate.net The nature of the substituents and the reaction conditions, such as the presence of an acid or base catalyst, can significantly influence the efficiency of the cyclization process. acs.org

Aromatization: Following cyclization, the resulting non-aromatic or partially aromatic intermediate undergoes an aromatization step to form the stable, fully aromatic cinnoline ring. This typically involves the elimination of a small molecule, such as water or hydrogen. nih.govrsc.orgresearchgate.net For example, in the transition-metal-free synthesis from 2-nitrobenzyl alcohol and benzylamine, the cyclized intermediate eliminates a molecule of water to form the final cinnoline product. rsc.org In metal-catalyzed reactions, the aromatization can be facilitated by the catalyst itself or by an external oxidant. lookchem.com In some cases, demetalation of a metal complex can lead to aromatization. thieme-connect.de The driving force for this step is the formation of the thermodynamically stable aromatic system.

The sequence of cyclization and aromatization is a common theme in the synthesis of many heterocyclic compounds. nih.gov

Derivatization and Structural Modification Strategies of the Cinnoline Core

Functionalization at Peripheral Positions of the Cinnoline (B1195905) Nucleus

Direct modification of the cinnoline core by introducing various functional groups at its peripheral positions is a primary strategy for creating analogues. These substitutions can significantly alter the electronic and steric properties of the molecule.

The cinnoline nucleus can be decorated with a variety of aliphatic and aromatic groups to enhance structural diversity. mdpi.comijariit.com Synthetic methods allow for the introduction of simple alkyl groups, such as methyl substituents, as well as more complex cyclic and acyclic aliphatic chains. mdpi.comnih.gov For instance, research has demonstrated the synthesis of cinnoline fused Mannich bases that incorporate bulky, hydrophobic substituents like diphenyl and dicyclohexane moieties at an amino group. mdpi.com

Aromatic moieties are also commonly introduced. The synthesis of derivatives bearing substituted phenyl groups is a frequent strategy. amazonaws.com One prominent example involves the creation of 3-aryl-4-cinnolinecarboxylates through a Richter cyclization strategy, starting from commercially available 2-aryl ethynyl (B1212043) aniline (B41778) and methyl acetate (B1210297). researchgate.net This highlights a method for directly incorporating varied aryl groups at the 3-position of the cinnoline ring. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are employed to attach various aromatic and heteroaromatic rings to the cinnoline scaffold, demonstrating a versatile method for late-stage functionalization. researchgate.netacs.org

Nitro groups can also be introduced onto the cinnoline ring system through electrophilic aromatic substitution reactions like nitration. vulcanchem.com The powerful electron-withdrawing nature of the nitro group significantly modifies the electronic properties of the heterocyclic core. nih.gov This functionalization not only creates a new series of derivatives but also activates the ring for subsequent nucleophilic substitution or cycloaddition reactions, serving as a versatile synthetic intermediate for further diversification. nih.govbeilstein-journals.org

Incorporation of Heterocyclic Scaffolds onto the Cinnoline Framework

Fusing or linking the cinnoline core with other heterocyclic systems is a powerful method for generating novel and complex molecular architectures. This approach combines the structural features of two different heterocyclic rings, leading to scaffolds with unique three-dimensional shapes and properties.

The integration of five-membered heterocycles has been extensively explored.

Pyrazole (B372694): Pyrazole-fused cinnolines, such as pyrazolo[4,3-c]cinnoline derivatives, are synthesized through multi-step reactions. pnrjournal.combohrium.com A common route involves the intramolecular cyclization of hydrazones to form a 3-acetyl-cinnolin-4-one, which is then treated with hydrazine (B178648) hydrate (B1144303) to construct the fused pyrazole ring. researchgate.net Palladium-catalyzed C-H activation and annulation cascades have also been developed for the parallel synthesis of pyrazolone-fused cinnolines. nih.gov These methods provide access to a variety of complex fused systems, including dibenzopyrazolocinnolines. mdpi.com

Thiophene (B33073): Thiophene can be fused to the cinnoline nucleus to create compounds like thieno[2,3-h]cinnolines and other thienopyridazine derivatives. pnrjournal.comresearchgate.net One synthetic approach involves condensing substituted cinnolines with a thiophene moiety. amazonaws.com These syntheses often start from substituted anilines and build the cinnoline ring first, followed by the annulation of the thiophene ring. amazonaws.com Such fused systems are of interest as they combine the structural elements of two important heterocyclic classes. thieme.de

Furan (B31954): Furan rings have been incorporated into cinnoline structures to create novel derivatives. mdpi.com For example, 4-[5-substituted-2-furanyl)amino]-7-substituted aryloxy-6-fluoro-cinnoline-3-carboxylic acids have been synthesized, where a furan ring is linked to the cinnoline core via an amino bridge. researchgate.net Another strategy involves preparing cinnoline furan derivatives through diazotization of substituted anilines, followed by treatment with cyanoacetamide and subsequent reaction with 2-chloro furan. ijariit.com

Imidazole (B134444): The fusion of imidazole with cinnoline has been achieved through various synthetic pathways. One method involves an intramolecular ring transformation of a γ-keto-oxazole with hydrazine to yield a fused imidazo[1,2-b]cinnoline structure. rsc.org Other research has focused on synthesizing cinnoline-3-carboxamide derivatives bearing an imidazole substitution at the 4-amino group. mdpi.com

Isoxazole: Cinnoline-isoxazole hybrids represent another class of modified scaffolds. ijper.orgrsc.org A regioselective mdpi.comnih.gov-dipolar cycloaddition of nitrile oxides is a key method for their synthesis. researchgate.net This strategy has been used to create a series of bioactive cinnoline/isoxazole hybrid heterocycles from a cinnoline precursor. researchgate.netnih.gov

The piperazine (B1678402) ring is a frequently incorporated six-membered heterocycle, valued for its ability to modulate physicochemical properties. thieme-connect.com A common synthetic strategy involves the direct interaction of hydrazonoyl chlorides with an N-substituted piperazine, followed by intramolecular cyclization to yield 3-(4-arylpiperazin-1-yl)cinnolines. mdpi.comnih.govresearchgate.net Another significant class of compounds is the 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives, where the piperazine moiety is linked to the 4-position of the cinnoline ring. mdpi.com These syntheses highlight the versatility of piperazine as a building block for extending the cinnoline scaffold. researchgate.net

Advanced Derivatization for Enhanced Scaffold Diversity

To further expand the chemical space around the cinnoline core, advanced derivatization strategies are employed. These methods often involve more complex reactions or modern synthetic techniques to build polycyclic and highly functionalized structures. Tandem and multi-component reactions offer efficient pathways to complex molecules from simple starting materials in a single pot. scispace.comacs.org

Rhodium-catalyzed [4+2] annulation reactions, for instance, have been used to construct fused pyrazolopyrrolo cinnolines. researchgate.net C-H functionalization has emerged as a powerful tool, enabling the direct formation of new bonds on the cinnoline core without the need for pre-functionalized substrates, thus improving atom economy. sioc-journal.cn Photocatalytic methods are also being developed for the synthesis of polyfunctionally substituted cinnolines under metal-free conditions, representing a greener approach to derivatization. researchgate.net The synthesis of complex fused systems, such as indolo[3,2-c]cinnoline and hexahydropyrido[2,3-h]cinnoline, showcases the ability to build intricate, multi-ring structures based on the cinnoline framework. researchgate.net These advanced methods are crucial for generating novel scaffolds with a high degree of structural complexity and diversity.

Amidation and Esterification Reactions on Cinnoline Derivatives

The most common precursor for these modifications is a cinnoline-3-carboxylic acid. The carboxylic acid group can be converted into a more reactive intermediate, such as an acid chloride, which then readily reacts with amines or alcohols to yield the corresponding amides or esters. google.com For instance, the synthesis of substituted cinnoline-3-carboxamides has been reported, highlighting the utility of this approach in generating diverse derivatives. pnrjournal.com

Research has demonstrated the synthesis of various ester and amide derivatives from substituted 1,4-dihydro-4-oxo-cinnoline-3-carboxylic acids. google.comgoogle.com These reactions are often straightforward and can be achieved in high yields, making them attractive for medicinal chemistry programs.

Table 1: Examples of Amidation and Esterification on Cinnoline Derivatives

PrecursorReagent(s)Reaction TypeProduct ClassReference
Cinnoline-3-carboxylic acidThionyl chloride, then Amine/AlcoholAmidation/EsterificationCinnoline-3-carboxamides or Esters google.com
1-(4'-chlorophenyl)-1,4-dihydro-4-oxo-cinnoline-3-carboxylic AcidAlcohol, Acid catalystEsterificationCinnoline-3-carboxylate Esters google.com
Substituted 4-aminocinnoline-3-carboxamideo-chloro benzimidazoleAmidationCinnoline-3-carboxamide derivatives pnrjournal.com
3-chlorophenyl hydrazono (cyno) acetamide (B32628)Anhydrous AlCl₃, chlorobenzeneCyclization/Amidation4-aminocinnoline-3-carboxamide pnrjournal.com

These derivatization strategies are crucial for exploring the chemical space around the cinnoline core and for developing compounds with tailored properties.

Formation of Polycondensed and Hybrid Cinnoline Systems

The synthesis of polycondensed and hybrid cinnoline systems involves the fusion of additional rings onto the cinnoline framework, leading to more complex, rigid, and structurally diverse molecules. These modifications can dramatically impact the compound's biological activity by extending its size and shape, allowing for interactions with larger biological targets or creating unique pharmacophores.

Several strategies have been developed to construct these intricate systems. Cyclocondensation reactions are a common approach, where a functionalized cinnoline derivative reacts with a bifunctional reagent to form a new heterocyclic ring. ijariit.com Examples of polycondensed systems derived from cinnoline include:

Pyrazolo[4,3-c]cinnolines : These are frequently synthesized from 3-acetylcinnolin-4-ones by reaction with hydrazine hydrate. pnrjournal.comnih.gov These systems have been investigated for their anti-inflammatory and antibacterial properties. nih.gov

Thieno[3,2-c]cinnolines : These can be formed through the condensation of a cinnoline precursor with a sulfur-containing reagent like methyl thioglycolate.

Pyrimido[5,4-c]cinnolines : The synthesis of these systems has been reported as part of the exploration of cinnoline-condensed systems for potential central nervous system activity. researchgate.net

Indolo[3,2-c]cinnolines : These represent another class of polycondensed cinnolines with potential biological applications. researchgate.net

Cinnoline-Benzimidazole Hybrids : These are synthesized by reacting substituted 4-aminocinnoline-3-carboxamides with reagents like o-chloro benzimidazole. pnrjournal.com

These synthetic routes provide access to a wide array of novel heterocyclic compounds with the cinnoline core embedded within a larger, more complex structure.

Table 2: Examples of Polycondensed and Hybrid Cinnoline Systems

Cinnoline PrecursorReaction/ReagentsFused System FormedResulting Compound ClassReference
3-acetyl-6-sulphamido-cinnolin-4-onesHydrazine hydratePyrazole ringPyrazolo[4,3-c]cinnoline derivatives pnrjournal.com
3-bromo-4-chlorocinnolineHydrazine hydratePyrazole ringPyrazolo[4,3-c]cinnoline derivative
3-bromo-4-chlorocinnolineMethyl thioglycolateThiophene ringThieno[3,2-c]cinnoline carboxylate
Substituted 4-aminocinnoline-3-carboxamideo-chloro benzimidazoleBenzimidazole ringCinnoline-benzimidazole hybrids pnrjournal.com
Cinnoline derivativesNot specifiedThiophene ringThieno[3,2-h]cinnolinone analogs researchgate.net
Cinnoline derivativesNot specifiedPyrimidine ringPyrimido[5,4-c]cinnolin-4(3H)-ones researchgate.net

The development of these synthetic methodologies continues to be an active area of research, driven by the quest for new therapeutic agents and functional materials.

Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl Cinnoline Derivatives

Positional and Substituent Effects on Biological Activity Mechanisms

The biological profile of cinnoline-based compounds is highly dependent on the nature and position of their substituents. nih.gov Alterations to the core structure or its peripheral groups can dramatically modulate the molecule's interaction with biological targets.

Impact of Halogen Substitution on Cinnoline (B1195905) Core Activity

Halogen substitution on the cinnoline nucleus is a well-documented strategy for enhancing the pharmacological properties of its derivatives. Research consistently demonstrates that the presence of halogens, particularly chlorine, can significantly boost anti-inflammatory, analgesic, antibacterial, and antifungal activities. ijariit.comthepharmajournal.comrroij.comiosrjournals.org

Studies have shown that attaching electron-withdrawing substituents like chlorine and fluorine to the cinnoline scaffold results in good antibacterial activity. ijariit.com For instance, in a series of cinnoline-3-carboxamide derivatives, 6-chloro substituted compounds were identified as the most potent antibacterial agents when compared against the standard drug norfloxacin. mdpi.com Similarly, in another study, chloro-substituted cinnoline thiophene (B33073) derivatives exhibited more potent antimicrobial and anti-inflammatory activity than other substituted analogues. thepharmajournal.com This trend is also observed in cinnoline-based chalcones and pyrazolines, where chloro-substituted derivatives showed notable insecticidal activity. mdpi.com

The position of the halogen is also crucial. In the development of agents for mesenchymal cancers, an 8-chloro-substituted cinnoline core was a key feature of the parent compound, FiVe1. nih.gov The synthesis of 3-hydroxycinnolines has also been shown to be affected by substituents, with a 4-chloro-substituted ring resulting in a high yield (70%) of the desired product. ijariit.com

The following table summarizes the observed effects of halogen substitution on the cinnoline core from various studies.

Halogen/Position Observed Effect Activity Type Reference
Chlorine, FluorineIncreased activityAntibacterial ijariit.com
Chlorine, FluorineIncreased activityAnti-inflammatory, Analgesic ijariit.com
6-ChloroMost potent in seriesAntibacterial mdpi.com
7-ChloroMost potent in seriesAntifungal mdpi.com
8-ChloroMaintained in lead scaffoldAnticancer nih.gov
Chlorine, Bromine, FluorinePotent activityAntibacterial, Anti-inflammatory, Antifungal thepharmajournal.com

Influence of Phenyl Ring Modifications on Molecular Interactions

Modifications to the phenyl ring attached to the cinnoline scaffold play a pivotal role in defining the molecule's biological interactions and potency. In the specific context of 4-phenylcinnoline (B1297119) derivatives, SAR studies have provided detailed insights into how different substituents on this ring affect activity.

One comprehensive study focused on optimizing a lead compound, FiVe1 (8-chloro-4-(3-chlorophenylpiperazin-1-yl)cinnoline), for the treatment of mesenchymal cancers. nih.gov Researchers synthesized and evaluated a series of analogues with various substitutions at the C-3 (R¹) and C-5 (R²) positions of the 3-chlorophenyl ring. The results demonstrated that introducing electron-withdrawing groups like chlorine or nitrile at the C-5 position led to a significant, approximately four-fold improvement in potency. nih.gov

Conversely, the introduction of electron-donating groups also had a positive impact, albeit to varying degrees. A methoxy (B1213986) group at C-5 (compound 4e ) resulted in a remarkable 35-fold improvement in potency against HT-1080 fibrosarcoma cells compared to the parent compound. nih.gov Hydroxy substitutions at the same positions also yielded compounds more active than the original lead, though less potent than their methoxy counterparts. nih.gov An amino group at C-5 doubled the potency and selectivity, but converting this to an amide group was detrimental to the compound's activity. nih.gov

These findings underscore that both the electronic properties and the specific nature of the substituent on the phenyl ring are critical determinants of the molecular interactions that govern biological efficacy.

The table below details the SAR for modifications on the 3-chlorophenyl ring of the FiVe1 scaffold. nih.gov

Compound R¹ (C-3) R² (C-5) Potency (IC₅₀, HT-1080) Improvement vs. FiVe1
FiVe1ClH1.6 µM-
4a ClCl~0.4 µM~4-fold
4b ClCN~0.4 µM~4-fold
4e ClOMe44 nM35-fold
4g ClOHMore potent than FiVe1>1-fold
4i ClNH₂~0.8 µM~2-fold
4j ClNHAc~10 µMDetrimental

Pharmacophore Elucidation and Lead Structure Optimization in Cinnoline Research

The development of cinnoline-based therapeutic agents relies heavily on pharmacophore elucidation and subsequent lead optimization. nih.govpnrjournal.com This process involves identifying the essential structural features (the pharmacophore) required for biological activity and then modifying a promising lead compound to enhance its potency, selectivity, and pharmacokinetic properties. ijper.orgnih.gov

A clear example of this process is the optimization of the FiVe1 scaffold. nih.gov The initial compound, while active, suffered from poor solubility and low oral bioavailability. Through systematic SAR studies, where different parts of the molecule were modified, researchers identified key structural changes that led to significant improvements. The optimization of the 3-chlorophenyl moiety, as detailed in the previous section, led to the discovery of compound 4e (8-chloro-4-(3-chloro-5-methoxyphenylpiperazin-1-yl)cinnoline), which exhibited a 35-fold increase in potency and a 19-fold improvement in cell-type selectivity. nih.gov This demonstrates a successful lead optimization effort, transforming a moderately active hit into a highly potent and selective lead candidate.

The broader field of cinnoline research aims to identify lead compounds with optimized pharmacodynamic and pharmacokinetic profiles. nih.gov This involves strategies that can range from fragment-based drug discovery, where small molecular fragments are grown or linked to form a lead, to the structural simplification of more complex initial hits. nih.govacs.org The ultimate goal is to refine the molecular structure to maximize therapeutic benefit while minimizing potential off-target effects. nih.gov

Comparative SAR Analysis of Related Cinnoline Analogues and Scaffolds

To better understand the unique contribution of the cinnoline core to biological activity, it is often compared with related heterocyclic scaffolds such as quinazolines, quinolines, and quinoxalines. mdpi.comresearchgate.net These comparative analyses help to determine whether the specific arrangement of nitrogen atoms in the cinnoline ring is optimal for a given biological target.

In the development of inhibitors for vascular endothelial growth factor (VEGF) receptor tyrosine kinases, a comparative SAR study revealed a narrow relationship between the bicyclic ring system and activity. The study found that quinazolines and quinolines were generally preferred scaffolds over cinnolines for achieving potent inhibition. researchgate.net

Another study investigated the importance of the core scaffold by replacing the quinazoline (B50416) ring in a known inhibitor, Spautin-1, with other heterocycles. mdpi.com The results of this N-screening were revealing:

An analogue with a quinoline (B57606) core showed higher potency than the original quinazoline-based compound, suggesting the nitrogen at position 3 of the quinazoline was not essential for activity. mdpi.com

Conversely, analogues with cinnoline and quinoxaline cores showed some activity but were less potent than Spautin-1. mdpi.com This indicates that while the cinnoline scaffold can be incorporated, it was not the optimal choice for inhibiting the target in that particular molecular framework.

These comparative studies are crucial for lead optimization, as they guide medicinal chemists in selecting the most promising heterocyclic core during the design of new therapeutic agents. researchgate.netmdpi.com

Mechanistic Investigations of Biological Activity of 4 3 Chlorophenyl Cinnoline and Cinnoline Derivatives

Enzyme and Receptor Target Engagement Studies

The biological effects of cinnoline (B1195905) derivatives are rooted in their ability to interact with specific molecular targets. Research has identified several key enzymes and pathways that are modulated by these compounds, leading to their observed pharmacological activities.

Modulation of Human Neutrophil Elastase (HNE) Activity

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in inflammatory processes. nih.govtandfonline.com Its excessive activity is linked to various inflammatory diseases, making it a prime therapeutic target. mdpi.com Cinnoline derivatives have been identified as a promising class of HNE inhibitors.

A series of HNE inhibitors based on the cinnoline scaffold were found to be reversible competitive inhibitors of the enzyme. nih.govtandfonline.comnih.gov While these compounds showed increased stability in aqueous solutions compared to other inhibitors like N-benzoylindazoles, they generally exhibited lower potency. nih.govtandfonline.comnih.gov However, specific derivatives demonstrated significant inhibitory activity. Molecular docking studies have provided insight into their mechanism, revealing two distinct types of inhibition based on the scaffold. For molecules with a cinnolin-4(1H)-one scaffold, the hydroxyl group of the catalytic Ser195 residue in HNE attacks the amido moiety of the inhibitor. nih.govtandfonline.comnih.gov In contrast, for cinnoline derivatives featuring an ester function at the C-4 position, this ester group becomes the point of attack for Ser195. nih.govtandfonline.comnih.gov

The most potent compound identified in one study, designated as 18a, struck a balance between HNE inhibitory activity and chemical stability, with an IC₅₀ value of 56 nM. nih.govnih.gov

CompoundHNE Inhibitory Activity (IC₅₀)Notes
18a 56 nMDescribed as the most potent in its series with good chemical stability. nih.govnih.gov
33 PotentIdentified as a potent reversible competitive inhibitor. mdpi.com
34 PotentIdentified as a potent reversible competitive inhibitor. mdpi.com

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerases that control DNA topology and are validated targets for antibacterial agents like quinolones. ijprajournal.comnih.govamazonaws.com These enzymes are crucial for DNA replication, repair, and chromosome segregation. ijprajournal.com The primary mechanism of action for inhibitors like the 4-quinolones involves trapping the enzyme-DNA complex, which prevents DNA ligation and leads to lethal double-strand breaks. nih.govnih.gov

Cinnoline's structural similarity to quinolones has prompted investigations into its potential as an antibacterial agent targeting these enzymes. bepls.com Docking studies have indicated that cinnoline derivatives can exhibit favorable binding energies against bacterial targets, including DNA gyrase. researchgate.net The interaction with these enzymes differs between bacterial types; DNA gyrase is typically the primary target in Gram-negative organisms, whereas topoisomerase IV is the main target in Gram-positive species. ijprajournal.commdpi.comresearchgate.net

Enzyme TargetFunctionRole in Inhibition by Cinnoline-like CompoundsBacterial Class Primarily Affected
DNA Gyrase Introduces negative supercoils into DNA. amazonaws.comTrapping of the enzyme-DNA complex, leading to DNA breaks. nih.govnih.govGram-negative bacteria. ijprajournal.commdpi.com
Topoisomerase IV Decatenation (unlinking) of replicated chromosomes. nih.govTrapping of the enzyme-DNA complex, leading to DNA breaks. nih.govnih.govGram-positive bacteria. ijprajournal.commdpi.com

Inhibition of Phosphodiesterases (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the brain's striatum that degrades both cAMP and cGMP. nih.govzenodo.org Its inhibition is a promising therapeutic strategy for psychiatric disorders such as schizophrenia. mdpi.comnih.gov

Specific cinnoline derivatives have emerged as potent and selective inhibitors of PDE10A. mdpi.comzenodo.org Notably, a series of 6,7-dimethoxy-4-(pyridine-3-yl)cinnolines demonstrated high in vitro potency, with IC₅₀ values in the low nanomolar range and over 1000-fold selectivity against other phosphodiesterase isoforms like PDE3A/B and PDE4A/B. mdpi.comnih.gov These findings highlight the potential of the cinnoline scaffold for developing CNS-targeted therapies. zenodo.org

Compound IDPDE10A Inhibitory Potency (IC₅₀)SelectivityReference
26a 1.52 ± 0.18 nM> 1,000-fold over PDE3A/B & PDE4A/B nih.gov
26b 2.86 ± 0.10 nM> 1,000-fold over PDE3A/B & PDE4A/B nih.gov
33c 3.73 ± 0.60 nM> 1,000-fold over PDE3A/B & PDE4A/B nih.gov
12 0.9 µM- nih.gov
3 2.0 µM- nih.gov

Interference with Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Its persistent activation is associated with various cancers, making it an attractive target for anticancer drug development. nih.gov

While research specifically on 4-(3-Chlorophenyl)cinnoline is limited in this area, studies on related heterocyclic structures show interference with the STAT3 pathway. For instance, some 1,3,4-oxadiazole (B1194373) derivatives, another class of heterocyclic compounds, have been identified as STAT3 inhibitors that act by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization. researchgate.net Furthermore, a study on diastereomers of hexahydrobenzo[h]cinnoline derivatives reported that these compounds interfered with the STAT3 signaling pathway, suggesting that the broader cinnoline family has potential in this domain. researchgate.net

Ligand-Protein Binding Characterization

The characterization of how a ligand binds to its protein target is fundamental to understanding its mechanism of action and for structure-based drug design. leibniz-fmp.de For cinnoline derivatives, computational and experimental methods have been employed to elucidate these interactions.

Human Neutrophil Elastase (HNE): Molecular modeling and kinetic analysis have been central to understanding HNE inhibition. nih.gov Docking studies predicted, and kinetic data confirmed, a reversible competitive binding mode. nih.govtandfonline.com Molecular dynamics simulations further clarified the binding, showing how more mobile derivatives within the active site can achieve a more favorable orientation for nucleophilic attack by Ser195, explaining differences in activity between isomers. tandfonline.com

Bacterial DNA Gyrase: The binding characterization for this target relies heavily on knowledge from the well-studied quinolones. The key event is the stabilization or "trapping" of a covalent protein-DNA intermediate, which is a hallmark of this class of inhibitors. nih.govresearchgate.net Docking simulations for cinnoline derivatives have supported their potential to fit within the active site of DNA gyrase, interacting with key residues. bepls.comresearchgate.net

Phosphodiesterase 10A (PDE10A): The development of cinnoline-based PDE10A inhibitors has been significantly guided by structural biology. X-ray co-crystallography and molecular modeling have been used to characterize the binding mode of these inhibitors within the enzyme's catalytic domain, enabling the optimization of potency and selectivity. mdpi.comnih.gov

Cellular Pathway Interrogation and Molecular Mechanism Determination

The engagement of cinnoline derivatives with their specific enzyme targets initiates a cascade of events that determines their ultimate cellular effect. The molecular mechanisms are a direct consequence of the target modulation described above.

For antibacterial activity , the mechanism is cytotoxic. By inhibiting DNA gyrase and topoisomerase IV, cinnoline derivatives induce the formation of stable, covalent protein-DNA complexes. ijprajournal.com This action leads to double-strand DNA breaks, which overwhelms the bacterial DNA repair systems and ultimately triggers cell death. nih.govnih.gov

In the context of inflammation , the mechanism involves dampening a key enzymatic process. By competitively inhibiting HNE, cinnoline derivatives reduce the breakdown of extracellular matrix proteins and the processing of inflammatory mediators, thereby mitigating the tissue damage associated with excessive elastase activity. mdpi.comnih.gov

For CNS applications , the mechanism revolves around modulating intracellular signaling. The inhibition of PDE10A in neurons of the striatum leads to an increase in the intracellular levels of the second messengers cAMP and cGMP. nih.govzenodo.org This elevation of cyclic nucleotides is thought to rebalance (B12800153) signaling pathways that are dysregulated in psychiatric conditions like schizophrenia. nih.gov

Finally, concerning the STAT3 pathway , interference by cinnoline-related structures points towards an anti-proliferative mechanism. By blocking the activation of STAT3, these compounds can prevent its translocation to the nucleus and subsequent transcription of genes involved in cell survival and growth, a mechanism highly relevant to cancer therapy. researchgate.net

Impact on Viral Replication Mechanisms (e.g., HBV)

The cinnoline scaffold has been identified as a promising structural motif in the development of antiviral agents. Research has indicated that cinnoline derivatives demonstrate activity against several viruses, notably including the Hepatitis B Virus (HBV). ijariie.com While specific studies on the direct interaction of this compound with HBV are not extensively detailed in current literature, the broader class of cinnoline compounds has shown potential. For instance, derivatives of 4-hydroxycinnoline-3-carboxylate have been noted for their promising antiviral activity against HBV.

To understand a potential mechanism, it is useful to examine related heterocyclic compounds. A study on novel quinolone derivatives, which share structural similarities with cinnolines, revealed that compounds like 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one possess potent anti-HBV activity. nih.gov A preliminary mechanistic investigation for this quinolone derivative suggested it could enhance the transcript activity of HBV enhancer I (ENI) and enhancer II (ENII), which are critical for viral gene expression and replication. nih.gov This suggests that cinnoline derivatives may interfere with the viral life cycle by modulating host or viral factors necessary for the transcription of the viral genome.

Further research into other N-phenylbenzamide derivatives has shown anti-HBV activity that may be linked to the upregulation of the host antiviral protein APOBEC3G (A3G), which is known to inhibit HBV replication. nih.gov Although the precise mechanism for this compound remains to be elucidated, the established anti-HBV effects of the parent cinnoline scaffold and related heterocycles provide a strong basis for its potential action against viral replication pathways. ijariie.comnih.gov

Disruption of Cytoskeletal Protein Function (e.g., Vimentin (B1176767), Tubulin Polymerization)

The cytoskeleton, a network of protein filaments essential for cell shape, division, and motility, has emerged as a key target for cinnoline-based compounds. These molecules have been shown to disrupt the function of crucial cytoskeletal proteins, including vimentin and tubulin.

Vimentin Interaction

Vimentin is an intermediate filament protein that is highly expressed in mesenchymal cells and is associated with cancer metastasis and aggressiveness. nih.gov A specific cinnoline-containing compound, termed FiVe1, was identified as a selective and irreversible inhibitor of the growth of mesenchymal cancer cells. nih.gov The structure of FiVe1 is closely related to this compound, featuring a cinnoline core. FiVe1 directly targets vimentin, binding to its rod domain. nih.govmedchemexpress.com This interaction promotes the disorganization and hyperphosphorylation of vimentin filaments during metaphase, a critical stage of cell division. nih.govmedchemexpress.comtargetmol.com The ultimate consequences of this disruption are mitotic catastrophe, the formation of multinucleated cells, and a loss of cancer stem cell-like properties. nih.govmedchemexpress.com

The selective cytotoxicity of FiVe1 highlights the therapeutic potential of targeting vimentin with cinnoline-based molecules.

Table 1: Activity of Vimentin Inhibitor FiVe1 in Cancer Cell Lines

Cell Line Description IC50 Effect
FOXC2-HMLER Mesenchymally transformed breast cancer 234 nM Selective cytotoxicity, growth inhibition
HMLER Control epithelial breast cancer > 20 µM Low toxicity
HT-1080 Fibrosarcoma 1.6 µM Growth inhibition
HUVEC Human Umbilical Vein Endothelial Cells 1.70 µM Growth inhibition
HLF Human Lung Fibroblasts 2.32 µM Growth inhibition

Data sourced from multiple studies. nih.govmedchemexpress.com

Tubulin Polymerization Inhibition

Microtubules, polymers of tubulin protein, are fundamental components of the cytoskeleton involved in cell division, structure, and intracellular transport. Several studies have identified cinnoline derivatives as potential inhibitors of tubulin polymerization. nih.govelsevierpure.com Molecular docking studies have been performed to understand the putative binding mode of newly synthesized cinnoline derivatives. nih.govelsevierpure.comresearchgate.net These computational analyses indicate that cinnoline derivatives can fit into the colchicine (B1669291) binding site of tubulin. researchgate.net The binding of small molecules to this site is known to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The docking results for certain novel benzo[h]cinnolines showed a strong interaction, suggesting their potential as effective tubulin polymerization inhibitors. nih.govelsevierpure.com

Mechanisms of Reversible Competitive Inhibition

In addition to targeting structural proteins, cinnoline derivatives have been shown to act as enzyme inhibitors. Kinetic analyses have revealed that these compounds can function as reversible competitive inhibitors, a mechanism characterized by direct competition with the enzyme's natural substrate. nih.govtandfonline.com

A key example is the inhibition of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. nih.govmdpi.com A series of HNE inhibitors based on a cinnoline scaffold was synthesized and evaluated. nih.govtandfonline.com Kinetic analysis of their activity confirmed that these cinnoline derivatives were reversible competitive inhibitors of HNE. nih.govtandfonline.comnih.gov This mode of inhibition means the compound binds reversibly to the active site of the enzyme, the same site where the natural substrate would bind. nih.gov By occupying the active site, the inhibitor prevents the substrate from binding, thereby blocking the enzyme's catalytic activity. The inhibition is "competitive" because the inhibitor and substrate compete for the same binding site, and it is "reversible" because the inhibitor can dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor concentration is lowered or substrate concentration is sufficiently increased.

Molecular docking studies further illuminated this interaction, showing that cinnoline derivatives can occupy the HNE binding site. nih.govtandfonline.com The potency of these inhibitors varies with their specific chemical structure, but the underlying mechanism of reversible competition is a shared characteristic of this class of cinnoline derivatives. nih.govmdpi.com

Table 2: Inhibitory Activity of Representative Cinnoline Derivatives against Human Neutrophil Elastase (HNE)

Compound Description HNE IC50 (nM) Inhibition Type
18a Cinnoline derivative 56 Reversible Competitive
7 Ethyl 1-(3-methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate 1300 Reversible Competitive
8 1-(3-Methylbenzoyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 1500 Reversible Competitive

Data sourced from a study on cinnoline derivatives as HNE inhibitors. nih.gov

Computational Chemistry and Theoretical Modeling of 4 3 Chlorophenyl Cinnoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the intrinsic electronic properties of 4-(3-chlorophenyl)cinnoline. These methods solve approximations of the Schrödinger equation to determine the electron distribution within the molecule, which governs its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov It has become a standard tool for studying organic reactivity semiquantitatively. mdpi.com For molecules like this compound, DFT calculations are used to optimize the ground-state geometry and to determine the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). als-journal.com

The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical stability and reactivity. als-journal.com A smaller energy gap suggests that the molecule is more reactive. als-journal.com DFT methods, such as B3LYP combined with a basis set like 6-31G(d) or higher, are commonly employed for these calculations. nih.govals-journal.com From the HOMO and LUMO energies, a variety of conceptual DFT reactivity indices can be derived to predict how the molecule will behave in a chemical reaction. mdpi.comias.ac.in These indices provide a quantitative measure of the molecule's tendency to act as an electrophile or a nucleophile. mdpi.com

Global reactivity descriptors derived from DFT calculations provide a quantitative assessment of a molecule's reactivity. researchgate.net These indices for this compound can be calculated from its HOMO and LUMO energies. uchile.cl

Electronic Chemical Potential (μ) : This index measures the tendency of electrons to escape from a system. nih.gov It is calculated from the energies of the HOMO and LUMO orbitals (μ ≈ (E_HOMO + E_LUMO) / 2). nih.gov A higher electronic chemical potential (less negative value) indicates a greater tendency to donate electrons, suggesting nucleophilic behavior. uchile.cl

Chemical Hardness (η) : This property measures the resistance of a molecule to change its electron configuration. nih.gov It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. uchile.cl Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com Hard molecules are less reactive than soft molecules.

Global Electrophilicity Index (ω) : Introduced by Parr, this index quantifies the ability of a species to accept electrons. researchgate.net It is defined as ω = μ² / (2η). researchgate.net A high electrophilicity value characterizes a good electrophile, while a low value suggests the molecule is a good nucleophile. researchgate.net This index allows for the classification of molecules as strong, moderate, or marginal electrophiles. nih.gov

Global Nucleophilicity (N) : This index quantifies the electron-donating capability of a molecule. Several scales have been proposed, with one common approach being based on the HOMO energy. mdpi.com A good nucleophile is characterized by a low value of the electrophilicity index (ω). researchgate.net

Reactivity IndexFormulaInterpretation for this compound
Electronic Chemical Potential (μ)μ ≈ (E_HOMO + E_LUMO) / 2Indicates the molecule's tendency to donate or accept electrons. nih.gov
Chemical Hardness (η)η ≈ (E_LUMO - E_HOMO) / 2Measures resistance to deformation of its electron cloud in a reaction. uchile.cl
Global Electrophilicity (ω)ω = μ² / (2η)Quantifies the molecule's capacity to act as an electron acceptor. researchgate.net
Global Nucleophilicity (N)Derived from HOMO energy or other methodsQuantifies the molecule's capacity to act as an electron donor. mdpi.com

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. nih.govasiapharmaceutics.info It is widely used to understand how a ligand, such as a cinnoline (B1195905) derivative, might interact with a biological target, typically a protein receptor. researchgate.net

Molecular docking simulations are employed to predict how this compound could bind within the active site of a protein target. researchgate.net This process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's binding pocket and then using a scoring function to estimate the binding affinity for each pose. asiapharmaceutics.info The results can predict the most likely binding mode and provide an estimate of the interaction energy. asiapharmaceutics.info

Studies on related cinnoline derivatives have shown that these molecules can form various types of interactions with protein residues:

Hydrogen Bonds : These are crucial for specificity and affinity, often formed between heteroatoms in the cinnoline ring and polar residues in the protein. researchgate.net

π-π Stacking : The aromatic rings of the cinnoline core and the chlorophenyl substituent can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrophobic Interactions : The non-polar parts of the molecule can interact favorably with hydrophobic pockets in the receptor. nih.gov

Docking studies on various heterocyclic compounds have successfully predicted binding affinities that correlate well with experimental values (IC₅₀ or Kᵢ). nih.govacs.org For example, docking of cinnoline analogues into Bruton's tyrosine kinase (BTK) helped elucidate key interactions for inhibitory activity. nih.gov Similarly, studies on other compounds have shown that predicted binding modes often involve π-stacking with phenylalanine residues and hydrogen bonding with asparagine residues in target proteins. nih.gov

Interaction TypeDescriptionPotential Residues Involved
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O).Asparagine, Glutamine, Serine, Arginine researchgate.netnih.gov
π-π StackingNon-covalent interaction between aromatic rings.Phenylalanine, Tyrosine, Tryptophan nih.govnih.gov
Hydrophobic InteractionsThe tendency of non-polar groups to associate in an aqueous environment.Leucine, Valine, Isoleucine nih.gov
Halogen BondingA non-covalent interaction involving a halogen atom (chlorine) as an electrophilic species.Electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bond is the one connecting the cinnoline ring to the 3-chlorophenyl group.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy (and therefore, more populated) conformers. nih.gov Understanding the preferred conformation is essential because it dictates how the molecule presents its functional groups for interaction with a receptor. A molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a target protein is crucial for its biological function. nih.gov This analysis helps in understanding why certain derivatives in a series might be more active than others and provides a structural basis for designing new analogues with improved properties.

Advanced Computational Approaches in Cinnoline Research

Beyond standard DFT and docking, more advanced computational techniques are applied to gain deeper insights into the properties and potential activities of cinnoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR is a powerful method used to correlate the biological activity of a series of compounds with their three-dimensional properties (e.g., steric and electrostatic fields). For cinnoline analogues, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.gov These models generate contour maps that highlight regions where modifications to the molecular structure—such as adding bulky, hydrophilic, or electronegative groups—are likely to enhance biological activity. nih.gov Such studies provide valuable guidance for the rational design of new, more potent cinnoline derivatives. nih.gov

Quantum Molecular Dynamics (QMD) : While most calculations are performed on static structures, molecules are dynamic entities. QMD simulations study the time evolution of molecular systems, allowing for the observation of conformational changes and the dynamic behavior of reactivity indices. ias.ac.in This approach can reveal how the electronic properties and reactivity of a molecule like this compound might fluctuate over time due to thermal motion and changes in its environment. ias.ac.in

Molecular Dynamics (MD) Simulations : After a ligand is docked into a protein, MD simulations can be run to assess the stability of the predicted binding pose. These simulations model the movement of every atom in the ligand-protein complex over time, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. This confirms the stability of the ligand within the binding site. researchgate.net

These advanced computational strategies, combined with foundational quantum chemical calculations and docking, provide a multi-faceted approach to understanding the chemical and biological properties of this compound, paving the way for its targeted application in various scientific fields.

In Silico Prediction of Biological Activity Mechanisms

Computational methods are instrumental in predicting the mechanisms of biological activity for novel compounds. For the cinnoline scaffold, these techniques primarily involve molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to elucidate potential interactions with biological targets.

Molecular docking is a key in silico tool used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. ijprajournal.com This method calculates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the target. For instance, various cinnoline derivatives have been docked against different biological targets to predict their potential therapeutic effects. In one study, novel cinnoline derivatives were evaluated as potential inhibitors of tubulin polymerization through molecular docking, with a calculated inhibitory constant (Ki) as low as 0.5 nM for the best-performing analogue. nih.gov Another research effort focused on cinnoline-1,2,3-triazole derivatives, where molecular docking was used to understand the binding interactions of the most active antibacterial analogues with the elastase of Pseudomonas aeruginosa (PDB: 1U4G). researchgate.net

Although direct docking studies on this compound are not available, studies on related structures, such as those with chloro-substitutions, are informative. For example, in the development of pyrazolo[4,3-c]cinnoline derivatives, docking studies with COX-2 (PDB ID: 1CX2) revealed a strong binding profile for compounds exhibiting anti-inflammatory activity. bohrium.com The presence and position of the chloro-substituent on the phenyl ring are known to significantly influence the electronic and steric properties of the molecule, which in turn affects its binding affinity to target proteins.

The table below summarizes findings from docking studies on various cinnoline derivatives, illustrating the types of targets and the significance of the computational results.

Cinnoline Derivative ClassTarget ProteinKey Findings
Benzo[h]cinnolinesTubulinPotential inhibitors of tubulin polymerization with a computational Ki of 0.5 nM for the best analogue. nih.gov
Cinnoline-1,2,3-triazolesP. aeruginosa Elastase (1U4G)Indicated potential as antibacterial agents by understanding binding interactions of active analogues. researchgate.net
Pyrazolo[4,3-c]cinnolinesCOX-2 (1CX2)Exhibited a strong binding profile, correlating with anti-inflammatory activity. bohrium.com

These examples underscore the utility of in silico methods in predicting the biological activity of cinnoline compounds. Such approaches could be readily applied to this compound to hypothesize its potential biological targets and mechanisms of action.

Virtual Screening and Rational Design of Novel Cinnoline Analogues

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. taylorfrancis.com This process is often followed by the rational design of more potent and selective analogues based on the initial hits. The cinnoline scaffold has been a subject of such investigations to explore its therapeutic potential across various diseases.

Rational drug design often involves modifying a lead compound to improve its pharmacological properties. For cinnoline derivatives, this has included altering substituents at various positions of the cinnoline core and the attached phenyl ring. For example, research on GABA-A receptor modulators involved the introduction of a fluorine atom at the 7th position of the cinnoline nucleus to enhance functional activity. nih.gov Similarly, substitutions on the 5- and 8-phenyl rings of both quinoline (B57606) and cinnoline nuclei with alkyl, alkoxy, and heteroaromatic groups have been explored to refine activity. nih.gov

The process of virtual screening can begin with a known active compound or a pharmacophore model derived from a set of active molecules. japsonline.com For instance, a pharmacophore model can be generated based on the structural features essential for the biological activity of a series of plant constituents with anti-inflammatory properties. This model is then used to screen large chemical databases for novel compounds that match the pharmacophoric features. japsonline.com

In the context of designing novel analogues of this compound, a virtual screening approach could be employed to identify other compounds with similar structural and electronic features that may exhibit desirable biological activities. Following this, rational design principles could guide the modification of the this compound structure. For example, altering the position of the chlorine atom on the phenyl ring (e.g., to the 2- or 4-position) or introducing other substituents could be explored computationally to predict the impact on binding affinity and selectivity towards a specific target.

The table below outlines the general steps and considerations in the virtual screening and rational design process as it could be applied to cinnoline analogues.

StepDescriptionRelevance to this compound
Target Identification Selecting a biological target implicated in a disease of interest.Based on the activities of other cinnolines, potential targets could include kinases, bacterial enzymes, or receptors like GABA-A.
Library Preparation Assembling a database of chemical compounds for screening.A library could be created containing various substituted cinnolines, including isomers and derivatives of this compound.
Virtual Screening Using computational methods like docking or pharmacophore mapping to filter the library.To identify initial "hit" compounds with predicted affinity for the chosen target.
Hit-to-Lead Optimization Modifying the structure of the best hits to improve potency, selectivity, and pharmacokinetic properties.The 3-chlorophenyl group could be modified, or other parts of the cinnoline scaffold altered, based on the screening results.
In Silico ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the designed analogues.To ensure the newly designed compounds have drug-like properties.

Through these computational strategies, novel cinnoline analogues with potentially enhanced therapeutic efficacy can be designed and prioritized for synthesis and experimental testing, thereby accelerating the drug discovery process.

Future Directions and Perspectives in 4 3 Chlorophenyl Cinnoline Research

Emerging Synthetic Methodologies for Complex Cinnoline (B1195905) Architectures

The synthesis of the cinnoline core has traditionally relied on methods such as the Richter cinnoline synthesis, which involves the cyclization of specific alkyne diazonium salts. wikipedia.org However, the future of cinnoline synthesis, including for complex derivatives, lies in the adoption of more efficient, versatile, and sustainable methodologies. The development of novel synthetic strategies is crucial for accessing structurally diverse cinnoline libraries with improved efficiency and functional group tolerance.

Recent advancements have moved towards metal-catalyzed reactions and novel cyclization strategies. For instance, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes has been shown to produce 3,4-disubstituted cinnolines with good yields and compatibility with various functional groups. researchgate.net Another emerging area is the use of Rhodium(III)-catalyzed reductive [4 + 2] annulation, which allows for the synthesis of complex fused cinnoline systems from simple precursors through a sequential C–H activation and insertion pathway. acs.org These methods offer a direct route to functionalized cinnolines that would be challenging to produce otherwise.

Furthermore, simple and practical methods for creating functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source under mild conditions are being developed. researchgate.net The practicality of such processes has been demonstrated through successful gram-scale production. researchgate.net The exploration of multi-component reactions under microwave assistance also presents a pathway for the rapid and efficient one-pot synthesis of densely functionalized cinnolines. researchgate.net

MethodologyDescriptionPotential Advantage for Complex CinnolinesReference
Metal-Catalyzed Annulation (e.g., Pd, Rh)Cyclization reactions facilitated by transition metal catalysts, often involving C-H activation or cross-coupling.High efficiency, regioselectivity, and functional group tolerance. Enables direct access to complex fused systems. researchgate.netacs.org
Visible-Light PhotocatalysisUtilizes light energy to drive chemical reactions, such as the formation of the core N=N bond in benzo[c]cinnolines.Mild reaction conditions, high atom economy, and use of a renewable energy source. researchgate.net
Multi-Component Reactions (MCRs)One-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials.Increased efficiency, reduced waste, and rapid generation of molecular diversity from simple building blocks. researchgate.net

The application of these emerging methodologies could significantly streamline the synthesis of 4-(3-Chlorophenyl)cinnoline and its analogs, facilitating the exploration of their structure-activity relationships.

Advanced Computational Approaches for Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis. For cinnoline derivatives, these approaches can accelerate the discovery of new lead compounds by providing deep insights into their electronic, structural, and interactive properties.

Density Functional Theory (DFT) calculations are used to understand the electronic properties of cinnoline scaffolds. These calculations can reveal how substituents, such as the chlorophenyl group, alter the electron density of the aromatic system, which in turn influences reactivity and intermolecular interactions. bohrium.com For example, DFT can be used to calculate HOMO-LUMO gaps, which are indicative of a molecule's kinetic stability and chemical reactivity.

Molecular docking is a powerful technique used to predict the preferred binding orientation of a ligand to a biological target. elsevierpure.com For cinnoline derivatives, docking studies can elucidate the putative binding mode within a target's active site, such as an enzyme or receptor. elsevierpure.comresearchgate.net These simulations help identify key interactions, like hydrogen bonds or π-π stacking, that contribute to binding affinity, guiding the design of more potent inhibitors. elsevierpure.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For a library of cinnoline analogs, 2D and 3D-QSAR models can identify the structural features that are either favorable or unfavorable for activity, providing a roadmap for designing new derivatives with enhanced potency. researchgate.net

Computational MethodApplication in Cinnoline ResearchKey Insights ProvidedReference
Density Functional Theory (DFT)Analysis of electronic structure, reactivity, and molecular orbitals.Electron distribution, HOMO-LUMO gap, reaction energetics, and stability. bohrium.com
Molecular DockingPrediction of ligand-protein binding modes and affinities.Binding poses, key intermolecular interactions (H-bonds, hydrophobic contacts), and scoring functions to rank potential binders. elsevierpure.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Modeling the correlation between chemical structure and biological activity.Identification of physicochemical properties and structural motifs that govern activity. researchgate.net
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes.Conformational changes, stability of binding, and the role of solvent molecules. rsc.org

By integrating these computational approaches, researchers can adopt a more targeted and efficient strategy for the discovery and optimization of novel this compound-based compounds.

Untapped Mechanistic Insights into Cinnoline-Target Interactions

While the synthesis and predicted activity of cinnoline derivatives are advancing, a significant frontier remains in elucidating the precise molecular mechanisms through which they exert their biological effects. Understanding the intricate details of how these compounds interact with their biological targets is essential for optimizing their efficacy and selectivity.

Future research must move beyond simply identifying that a compound is active and delve into the structural and kinetic basis of its action. A prime example of such detailed insight comes from a study on a cinnoline-based inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. nih.gov Using cryo-electron microscopy, researchers were able to visualize the inhibitor bound to the viral protein, revealing an induced-fit binding pocket. nih.gov This level of detail showed specific hydrogen-bond and π-stacking interactions between the cinnoline ring and key amino acid residues, such as arginine. nih.gov

Untapped areas for research on compounds like this compound include:

High-Resolution Structural Biology: Obtaining crystal or cryo-EM structures of the compound bound to its specific protein target(s). This would provide definitive evidence of the binding mode and the exact atomic interactions involved.

Kinetic and Thermodynamic Analysis: Performing detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) and using techniques like Isothermal Titration Calorimetry (ITC) to measure the thermodynamic driving forces (enthalpy and entropy) of binding.

Resistance Mutation Studies: Identifying and characterizing mutations in the target protein that confer resistance to the compound. Analyzing how these mutations disrupt binding provides strong validation of the target and the binding site. nih.gov

Type of Molecular InteractionDescriptionSignificanceReference
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Crucial for specificity and high-affinity binding between a ligand and its target. nih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.Important for stabilizing the ligand in the binding pocket, especially with aromatic amino acid residues like phenylalanine or tyrosine. nih.gov
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment, driven by the entropy of water.Often a major contributor to the overall binding energy of a drug molecule. nih.gov
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall fit and affinity of a ligand within a precisely shaped binding site. nih.gov

A deeper mechanistic understanding will not only explain the activity of existing cinnoline derivatives but will also provide a more robust foundation for the rational design of next-generation compounds with superior therapeutic profiles.

Q & A

Basic Synthesis and Purification

Q: What are the recommended synthetic routes for 4-(3-Chlorophenyl)cinnoline, and how can purity be optimized during purification? A: The synthesis of cinnoline derivatives often involves cyclization reactions or condensation of aryl aldehydes with amines. For example, analogous methods for 4-hydroxycinnolines involve nitroacetophenone intermediates and cyclization under acidic conditions . To optimize purity, column chromatography with silica gel (gradient elution using hexane/ethyl acetate) is recommended. Recrystallization from ethanol or DCM/hexane mixtures can further enhance crystallinity, as demonstrated in triazole-thione derivatives with chlorophenyl groups .

Analytical Characterization

Q: Which spectroscopic and elemental analysis techniques are critical for confirming the structure of this compound? A:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For ambiguous cases, mono-N-oxide derivatives (e.g., for 6- and 7-acetyl isomers) can resolve structural ambiguities via chemical shift splitting .
  • Elemental Analysis : Validate empirical formulas (e.g., C14_{14}H9_9Cl2_2N3_3S) with combustion analysis, targeting <0.3% deviation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the biological activity of this compound? A: While direct data on this compound is limited, structurally related chlorophenyl-triazole derivatives show antinociceptive activity in rodent models via opioid receptor modulation . Recommended assays:

  • Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors).
  • Cellular Viability Assays : MTT or ATP-based tests to assess cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7).

Advanced Structure-Activity Relationships (SAR)

Q: How does the 3-chlorophenyl substituent influence the physicochemical and biological properties of cinnoline derivatives? A: The 3-chlorophenyl group enhances lipophilicity (logP >3), improving membrane permeability, as seen in triazole-thione analogs . Its electron-withdrawing nature also stabilizes π-π stacking interactions with aromatic residues in target proteins, critical for antiviral or anticancer activity . Comparative studies with 4-chlorophenyl or methoxy-substituted analogs show reduced potency, highlighting the positional specificity of chlorine .

Crystallographic Analysis

Q: What crystallographic methods are used to resolve structural ambiguities in this compound derivatives? A: Single-crystal X-ray diffraction (SCXRD) is essential. For example, benzoquinoline derivatives with chlorophenyl groups were analyzed using Mo-Kα radiation (λ=0.71073 Å), revealing dihedral angles between aromatic rings and non-planar heterocyclic cores . C–H···π and π–π interactions (3.7–4.0 Å) stabilize crystal packing, which can inform co-crystallization strategies for drug design .

Computational Modeling

Q: How can molecular docking and DFT calculations predict the reactivity of this compound? A:

  • Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases. The chlorophenyl group may occupy hydrophobic pockets, as seen in quinoline-based antivirals .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cinnoline core’s electron-deficient nature facilitates nucleophilic attack at the 4-position .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported biological activities of chlorophenyl-cinnoline analogs? A: Variability may arise from differences in assay conditions (e.g., serum concentration) or impurity profiles. For example, residual solvents (e.g., THF) in synthetic batches can inhibit enzyme activity . Mitigation strategies:

  • HPLC-PDA : Monitor purity (>98%) and identify co-eluting impurities.
  • Dose-Response Curves : Use IC50_{50} values normalized to purity-adjusted concentrations .

Stability and Degradation

Q: What are the key stability challenges for this compound under storage or experimental conditions? A: Chlorinated aromatics are prone to photodegradation and hydrolysis. Recommendations:

  • Storage : Protect from light (amber vials) at –20°C under inert gas (N2_2).
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., dechlorinated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.